molecular formula C5H7N3O2 B3268849 2,4-Dimethyl-5-nitro-1H-imidazole CAS No. 49780-25-8

2,4-Dimethyl-5-nitro-1H-imidazole

Cat. No. B3268849
Key on ui cas rn: 49780-25-8
M. Wt: 141.13 g/mol
InChI Key: UKAXKCXOBZGQAK-UHFFFAOYSA-N
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Patent
US04678799

Procedure details

Sulfuric acid (30 ml, 0.56 mole) was added dropwise to 2,4-dimethylimidazole (10 g, 0.104 mole), and urea (6.24 g, 0.104 mole), in a 1 l. flask cooled in ice. This was followed by the addition of fuming nitric acid (30 ml, 0.72 mole). When all had been added, the flask was heated at 200° C. for 1-2 minutes, whereupon a vigorous reaction ensued, necessitating the removal of the heat. When the reaction subsided, heating is continued for 10 minutes. The flask was then allowed to cool, and the reaction mixture was added to 300 ml of H2O. The solution was adjusted to pH 5 with aqueous sodium hydroxide (about 40 g of sodium hydroxide was required). The resulting precipitate was filtered off and dried in vacuum to give 9.9 g of 2,4-dimethyl-5-nitroimidazole.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
6.24 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[CH3:6][C:7]1[NH:8][CH:9]=[C:10]([CH3:12])[N:11]=1.NC(N)=O.[N+:17]([O-])([OH:19])=[O:18]>>[CH3:6][C:7]1[NH:8][C:9]([N+:17]([O-:19])=[O:18])=[C:10]([CH3:12])[N:11]=1

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
10 g
Type
reactant
Smiles
CC=1NC=C(N1)C
Name
Quantity
6.24 g
Type
reactant
Smiles
NC(=O)N
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
flask cooled in ice
ADDITION
Type
ADDITION
Details
When all had been added
CUSTOM
Type
CUSTOM
Details
the removal of the heat
TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
to cool
ADDITION
Type
ADDITION
Details
the reaction mixture was added to 300 ml of H2O
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
dried in vacuum

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC=1NC(=C(N1)C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 9.9 g
YIELD: CALCULATEDPERCENTYIELD 67.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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